3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chloropyridine, and protected deoxyribose glycal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways within cells. This compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)triimidazotriazine: Known for its photophysical behavior, including fluorescence and phosphorescence.
4-(4-pyridinyl)benzonitrile: Used in various chemical applications and known for its unique properties.
2,6-disubstituted pyridin-3-yl deoxyribonucleosides: Synthesized through chemoselective transformations and used in nucleoside research.
Uniqueness
3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23N3O4/c1-2-13-32-20-9-7-18(8-10-20)23(29)21-22(19-6-4-12-27-15-19)28(25(31)24(21)30)16-17-5-3-11-26-14-17/h3-12,14-15,22,29H,2,13,16H2,1H3/b23-21- |
InChI Key |
MEZJMNZCOBSUIE-LNVKXUELSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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